

5-Methylpyrazine-2,3-dicarboxylic acid crystal structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylpyrazine-2,3-dicarboxylic acid

Cat. No.: B1582470

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of **5-Methylpyrazine-2,3-dicarboxylic Acid**

Executive Summary

5-Methylpyrazine-2,3-dicarboxylic acid is a heterocyclic organic compound whose significance extends beyond its basic chemical identity into the advanced realms of crystal engineering and supramolecular chemistry. While many pyrazine derivatives are explored as intermediates in pharmaceuticals, this particular diacid presents a masterclass in complex, non-covalent interactions. Its crystal structure, meticulously determined through single-crystal X-ray diffraction, reveals a fascinating and rare architecture. The molecule crystallizes in a chiral space group from an achiral composition, forming a two-dimensional Kagomé lattice. This intricate arrangement is primarily stabilized by an unusual O–H...N trimer synthon involving three symmetry-independent molecules, a feature that offers profound insights into the principles of molecular self-assembly.

This technical guide provides an in-depth exploration of the synthesis, crystallization, and detailed structural analysis of **5-methylpyrazine-2,3-dicarboxylic acid**. It is designed for researchers, materials scientists, and drug development professionals who require a deep understanding of molecular conformation, intermolecular forces, and the design of crystalline materials. By explaining the causality behind experimental protocols and structural outcomes,

this document serves as both a reference and a guide to the principles of modern crystallography.

PART 1: Introduction to 5-Methylpyrazine-2,3-dicarboxylic Acid

Pyrazine-based molecules are fundamental building blocks in various chemical fields, notable for their roles in flavor chemistry, pharmaceuticals, and as ligands in coordination chemistry.^[1] The addition of carboxylic acid functional groups dramatically increases their utility, particularly in the construction of hydrogen-bonded networks and metal-organic frameworks (MOFs).^{[2][3]}

5-Methylpyrazine-2,3-dicarboxylic acid is a dissymmetric molecule, meaning the substitution pattern lowers its symmetry. This inherent asymmetry is a key factor that precludes simple, predictable packing arrangements and instead gives rise to the complex and elegant crystal structure detailed herein.^[4]

The study of this compound is particularly authoritative for understanding how subtle molecular features dictate large-scale supramolecular organization, offering a valuable case study for the rational design of functional crystalline materials.

Chemical Identity and Physicochemical Properties

Property	Value	Reference
IUPAC Name	5-Methylpyrazine-2,3-dicarboxylic acid	N/A
CAS Number	5521-60-8	^[5]
Molecular Formula	C ₇ H ₆ N ₂ O ₄	^[5]
Molecular Weight	182.14 g/mol	^[5]
Appearance	Crystalline solid (Hexagonal or Diamond-shaped crystals)	^[4]
Synonyms	2,3-Pyrazinedicarboxylic acid, 5-methyl-	^[5]

PART 2: Synthesis and Crystallization

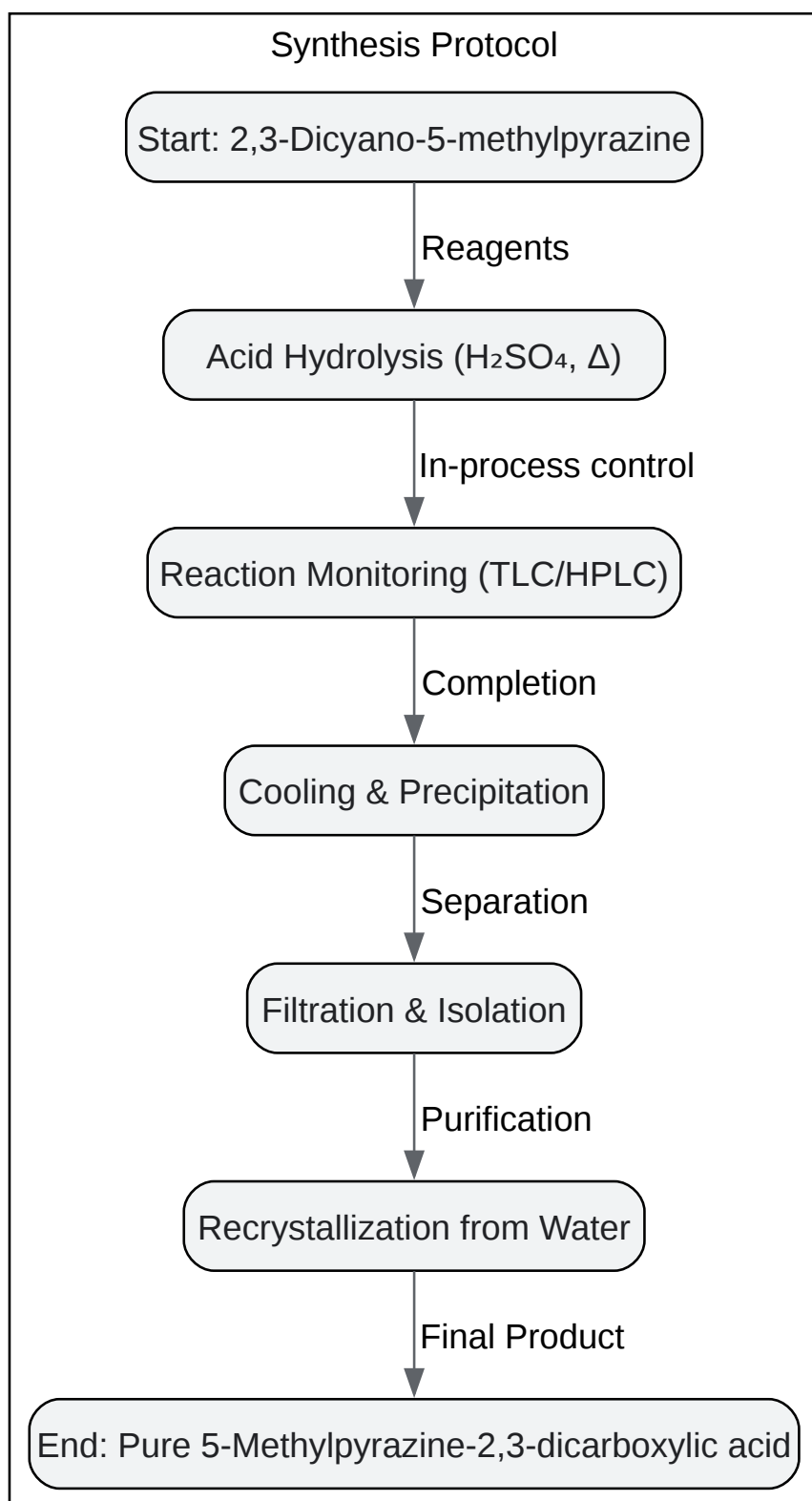
The successful analysis of a crystal structure is critically dependent on the quality of the single crystals, which in turn relies on the purity of the synthesized compound and the precise control of crystallization conditions.

Synthesis Protocol

The synthesis of **5-methylpyrazine-2,3-dicarboxylic acid** (1) is achieved through the oxidation of a suitable precursor. The protocol described in the supporting information of the primary structural study provides a reliable pathway.^[6]

Experimental Methodology:

- **Precursor Selection:** The synthesis starts with 2,3-dicyano-5-methylpyrazine. The cyano groups are excellent precursors to carboxylic acids via hydrolysis.
- **Hydrolysis:** The 2,3-dicyano-5-methylpyrazine is subjected to strong acidic hydrolysis. A common and effective method involves heating the compound in a concentrated aqueous acid solution (e.g., 50% v/v sulfuric acid).
 - **Causality:** The strong acid protonates the nitrogen atoms of the nitrile groups, rendering the carbon atoms highly electrophilic and susceptible to nucleophilic attack by water. The high temperature provides the necessary activation energy to drive the hydrolysis of the stable nitrile triple bond to completion, proceeding through an amide intermediate.
- **Reaction Monitoring:** The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of the starting material.^[7]
- **Isolation and Purification:** Upon completion, the reaction mixture is cooled, which typically causes the dicarboxylic acid product to precipitate due to its lower solubility in the cold acidic medium. The crude product is collected by filtration.
- **Recrystallization:** The product is then purified by recrystallization from water. This step is crucial for removing any unreacted starting material or side products, yielding the high-purity compound necessary for growing diffraction-quality single crystals.^[4]



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-methylpyrazine-2,3-dicarboxylic acid**.

Crystallization for Single-Crystal X-ray Diffraction

The formation of single crystals suitable for X-ray diffraction is an art that balances thermodynamics and kinetics. For **5-methylpyrazine-2,3-dicarboxylic acid**, a straightforward yet effective method was employed.

Protocol:

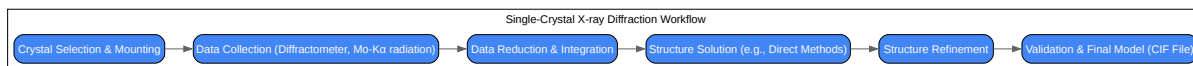
- Method: Slow evaporation.
- Solvent: Deionized water.
- Procedure: A saturated solution of the purified diacid in water is prepared at an elevated temperature. The solution is filtered while hot to remove any particulate matter and then allowed to cool slowly to room temperature. The container is loosely covered to permit slow evaporation of the solvent over several days.
- Outcome: This method yields well-formed hexagonal and diamond-shaped crystals.^[4]
 - Causality: Water is an ideal solvent due to the molecule's ability to form multiple hydrogen bonds with water through its carboxylic acid groups and pyrazine nitrogen atoms. Slow evaporation ensures that the rate of crystal nucleation is low and the rate of growth is dominant, allowing large, well-ordered single crystals to form. The presence of multiple crystal morphologies (hexagonal and diamond) suggests a delicate energetic balance between different crystal faces during growth, though both forms were found to possess the same internal crystal structure.^[4]

PART 3: Crystal Structure Analysis

The definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).

Methodology: Single-Crystal X-ray Diffraction

The SC-XRD workflow involves a series of precise steps to move from a physical crystal to a refined structural model.



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for SC-XRD analysis.

Crystallographic Data Summary

The crystallographic analysis of **5-methylpyrazine-2,3-dicarboxylic acid** revealed a highly unusual and complex structure, which was solved and refined in the chiral $P6_5$ space group.[4]

Parameter	Value
Formula	$C_7H_6N_2O_4$
Crystal System	Hexagonal
Space Group	$P6_5$ (chiral)
a, b (Å)	16.33
c (Å)	11.21
α, β (deg)	90
γ (deg)	120
Volume (Å ³)	2582.5
Z	18
Z'	3
Radiation	Mo-K α
(Data sourced from Crystal Growth & Design)[4]	

The most striking feature here is $Z' = 3$, which indicates that there are three symmetry-independent molecules in the asymmetric unit. This high Z' value is rare for small, simple molecules and is a direct prerequisite for the formation of the complex hydrogen-bonding motifs observed.^{[4][6]}

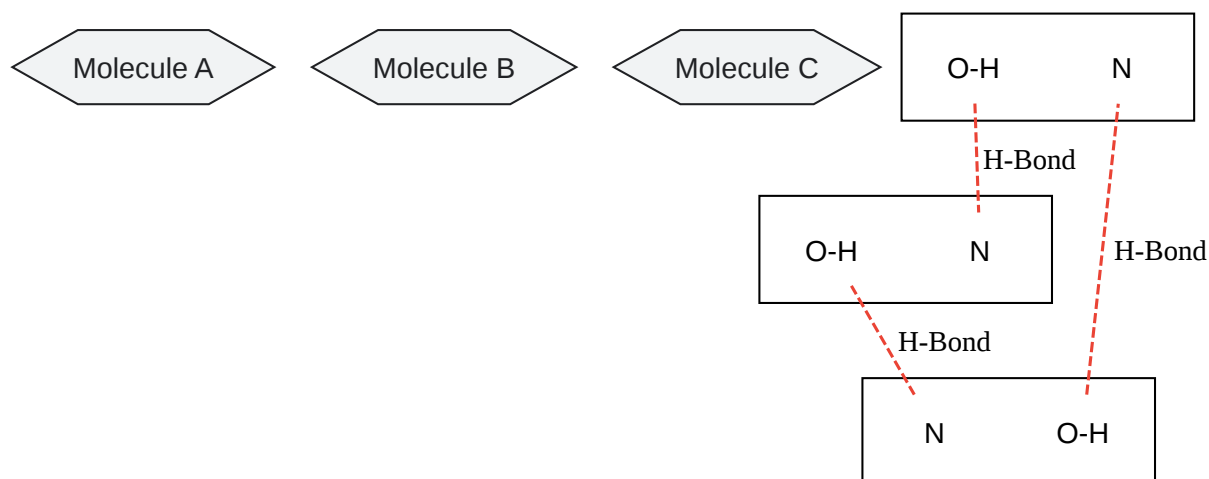
In-Depth Structural Discussion

1. **Molecular Conformation** Each of the three independent molecules adopts a similar conformation where one carboxylic acid group is nearly coplanar with the pyrazine ring, while the second is twisted to be almost orthogonal to it.^[4] This twisted conformation minimizes steric hindrance between the adjacent carboxylic acid groups and is a common feature in 2,3-dicarboxylic pyrazine and quinoxaline systems.

2. **Supramolecular Assembly: The O–H⋯N Trimer Synthon and Kagomé Lattice** The defining feature of this crystal structure is the organization of molecules into a two-dimensional sheet that resembles a Kagomé lattice—a pattern of corner-sharing triangles and hexagons. This network is built upon a rare and elegant hydrogen-bonding motif.

Instead of forming the more common carboxylic acid dimers or simple acid-pyridine chains, the molecules assemble into an O–H⋯N trimer synthon.^{[4][6]} In this arrangement, the carboxylic acid groups of the three symmetry-independent molecules and the nitrogen atoms of the pyrazine rings form a cyclic, hydrogen-bonded trimer.

- **Trustworthiness & Self-Validation:** The requirement of $Z' \geq 2$ is a self-validating principle for forming this specific acid-pyridine trimer from a dissymmetric molecule. A simpler structure with $Z'=1$ would not possess the necessary components in the asymmetric unit to form such a motif, lending high confidence to the structural interpretation.^[4]



[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the O–H...N hydrogen-bonded trimer synthon.

3. Chirality and Helical Stabilization Although the **5-methylpyrazine-2,3-dicarboxylic acid** molecule is itself achiral, it crystallizes in the chiral space group $P6_5$. This phenomenon, known as spontaneous resolution, occurs because the supramolecular assembly is chiral. The two-dimensional Kagomé layers are organized into a three-dimensional structure stabilized by weaker C–H...O hydrogen bonds. Specifically, a methyl C–H donor interacts with an oxygen atom of a carboxylic acid group on a neighboring molecule. These interactions link the molecules into helices that run along the c-axis of the crystal, and the handedness of these helices determines the overall chirality of the crystal.[4]

PART 4: Potential Applications

While **5-methylpyrazine-2,3-dicarboxylic acid** is not primarily known as a pharmaceutical intermediate like its monocarboxylic relative,[8][9] its unique structural chemistry makes it highly relevant in the field of materials science.

- **Crystal Engineering:** The compound serves as an exemplary model for studying high Z' structures and complex hydrogen-bonding networks. Understanding the forces that drive the

formation of its trimer synthon and Kagomé lattice provides valuable rules for designing new materials with targeted network topologies.[4][6]

- Ligand for Metal-Organic Frameworks (MOFs): Pyrazine dicarboxylic acids are excellent ligands for constructing MOFs.[2][3] The multiple coordination sites (two nitrogen atoms and four oxygen atoms from the two carboxylates) on this molecule, combined with its rigid and dissymmetric structure, make it a promising candidate for creating novel MOFs with complex and potentially functional pore structures for applications in gas storage, separation, or catalysis.

PART 5: Conclusion

The crystal structure of **5-methylpyrazine-2,3-dicarboxylic acid** is a testament to the complexity and elegance of molecular self-assembly. Its departure from simple packing motifs into a high Z' structure featuring a rare O–H⋯N trimer synthon and a Kagomé lattice provides critical insights for the field of crystal engineering. The stabilization of its chiral crystalline form by weak C–H⋯O interactions further highlights the importance of considering all intermolecular forces in predicting and designing solid-state materials. This molecule, therefore, stands as an authoritative and instructive example for scientists aiming to control and understand the architecture of the crystalline state.

References

- Title: Multiple Z' in Carboxylic Acid–Pyridine Trimer Synthon and Kagomé Lattice in the Structure of **5-Methylpyrazine-2,3-dicarboxylic Acid** Source: Crystal Growth & Design, ACS Public
- Title: Multiple Z' in Carboxylic Acid–Pyridine Trimer Synthon and Kagomé Lattice in the Structure of **5-Methylpyrazine-2,3-dicarboxylic Acid** (Full Text)
- Title: A co-crystal strategy for the solidification of liquid pyrazine derivatives: X-ray structures and Hirshfeld surface analyses Source: ResearchG
- Title: Process for preparing 5-methyl pyrazine-2-carboxylic acid Source: Google P
- Title: 5,6-Dimethylpyrazine-2,3-dicarboxylic acid Source: National Institutes of Health (PMC) URL:[Link][2]
- Title: Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes Source: National Institutes of Health (PMC) URL:[Link][1]
- Title: A Novel Process For Preparation Of 2 Methyl Pyrazine 5 Carboxylic Acid Source: Quick Company URL:[Link][7]

- Title: **5-Methylpyrazine-2,3-dicarboxylic acid** Source: SIELC Technologies URL:[Link][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6-Dimethylpyrazine-2,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-2-pyrazinecarboxylic acid 98 5521-55-1 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Methylpyrazine-2,3-dicarboxylic acid | SIELC Technologies [sielc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Novel Process For Preparation Of 2 Methyl Pyrazine 5 Carboxylic Acid [quickcompany.in]
- 8. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 9. 5-Methyl-2-pyrazinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [5-Methylpyrazine-2,3-dicarboxylic acid crystal structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582470#5-methylpyrazine-2-3-dicarboxylic-acid-crystal-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com